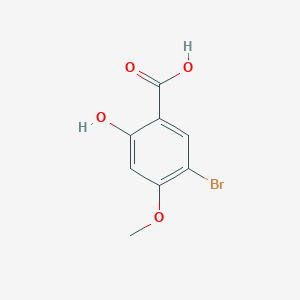

5-Bromo-2-hydroxy-4-methoxybenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental precursors in the industrial synthesis of a vast number of organic substances. wikipedia.org Naturally occurring in many plants, they serve as intermediates in the biosynthesis of various secondary metabolites. wikipedia.org In synthetic chemistry, the carboxyl group of benzoic acid derivatives allows for the formation of esters, amides, and acid halides, while the aromatic ring can undergo various substitution reactions. ncert.nic.in This reactivity makes them invaluable in creating complex molecules.

In medicinal chemistry, the benzoic acid scaffold is present in numerous therapeutic agents. researchgate.net These derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The versatility of the benzoic acid core allows medicinal chemists to modify its structure to enhance potency, selectivity, and pharmacokinetic profiles, making it a privileged scaffold in drug discovery.

Significance of Halogenated and Methoxy-Substituted Phenolic Acids

The introduction of halogen atoms and methoxy (B1213986) groups onto phenolic acid frameworks is a common and effective strategy in medicinal chemistry to modulate a molecule's properties. Halogenation, such as the inclusion of a bromine atom, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a halogen can lead to altered electronic properties and the potential for halogen bonding, which can enhance interactions with protein active sites.

Methoxy groups also play a crucial role in drug design. They can improve a compound's pharmacokinetic properties and enhance its binding to target proteins. mdpi.com The methoxy group can act as a hydrogen bond acceptor and its orientation can be critical for biological activity. The strategic placement of methoxy and halogen substituents on a phenolic acid core, as seen in 5-Bromo-2-hydroxy-4-methoxybenzoic acid, creates a molecule with tailored characteristics for potential use in the development of new therapeutic agents or as a specialized intermediate in organic synthesis.

Overview of Current Research Trajectories Involving this compound

Current research on this compound primarily focuses on its utility as a sophisticated chemical intermediate in the synthesis of more complex molecules. Its multifunctional nature allows it to be a key starting material or building block in multi-step synthetic pathways. Researchers leverage its distinct functional groups to construct elaborate molecular architectures that would be difficult to access through other means.

While direct biological applications of this compound itself are not extensively documented, its structural motifs are found in compounds of significant interest. For instance, related brominated hydroxybenzaldehydes are used in the synthesis of galanthamine, an acetylcholinesterase inhibitor. tcichemicals.com The investigation of compounds like this compound is often driven by the need for novel precursors for pharmaceuticals and other biologically active compounds. Its value lies in its potential to be transformed into a variety of derivatives with diverse and potentially potent biological activities.

Scope and Objectives of a Comprehensive Scholarly Inquiry

This article provides a focused scholarly examination of this compound. The objective is to present a detailed and scientifically accurate overview of this compound, strictly adhering to its chemical nature and established research applications. The subsequent sections will be dedicated to its fundamental chemical and physical properties, and a review of its role as a synthetic intermediate. The inquiry will be based on documented findings in the chemical literature, providing a comprehensive resource for researchers in synthetic and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7BrO4 |

| Molecular Weight | 247.044 g/mol |

| CAS Number | 98437-41-3 synquestlabs.com |

| Appearance | Solid |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C(=O)O)O |

| InChI Key | Not readily available |

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVQEKFWNOZTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584399 | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-41-3 | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 5 Bromo 2 Hydroxy 4 Methoxybenzoic Acid

Established Synthetic Pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

The primary and most established synthetic route to this compound involves the direct electrophilic bromination of its precursor, 2-hydroxy-4-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the benzene (B151609) ring is replaced by a bromine atom. The synthesis is typically achieved by treating 2-hydroxy-4-methoxybenzoic acid with a brominating agent, such as elemental bromine (Br₂), often in a solvent like acetic acid. morressier.com The presence of the activating hydroxyl and methoxy (B1213986) groups on the aromatic ring facilitates this substitution.

An alternative conceptual pathway could involve the carboxylation of a corresponding brominated phenol (B47542), 4-bromo-3-methoxyphenol. However, the direct bromination of the readily available 2-hydroxy-4-methoxybenzoic acid is the more strategically sound and commonly referenced approach. Another potential, though less direct, route could start from a related aldehyde, such as 2-hydroxy-4-methoxybenzaldehyde, which would first be brominated and then the aldehyde functional group would be oxidized to a carboxylic acid. researchgate.net

Precursor Chemistry and Strategic Intermediate Transformations

The synthesis of this compound is fundamentally dependent on the strategic functionalization of an aromatic ring. This involves the sequential or convergent introduction of hydroxyl, methoxy, and carboxyl groups, followed by selective halogenation.

The key transformation in the synthesis is the direct bromination of the 2-hydroxy-4-methoxybenzoic acid precursor. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups.

Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors. organicchemistrytutor.commsu.edulibretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. organicchemistrytutor.com Conversely, the carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. cutm.ac.inwikipedia.org

In the case of 2-hydroxy-4-methoxybenzoic acid, the powerful ortho, para-directing influence of the hydroxyl and methoxy groups overrides the meta-directing effect of the carboxylic acid group. libretexts.org The hydroxyl group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. The methoxy group at C-4 directs to its ortho positions (C-3 and C-5). The positions C-3 and C-5 are therefore highly activated. Bromination occurs preferentially at the C-5 position due to steric hindrance from the bulky carboxylic acid group at the C-1 position, which makes the C-3 position less accessible. This leads to the selective formation of this compound as the major product.

Directing Effects of Substituents on the Precursor Ring

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -OH (Hydroxyl) | C-2 | Activating (Resonance) | Ortho, Para | C-3, C-5 |

| -OCH₃ (Methoxy) | C-4 | Activating (Resonance) | Ortho, Para | C-3, C-5 |

| -COOH (Carboxyl) | C-1 | Deactivating (Inductive/Resonance) | Meta | C-3, C-5 |

The synthesis of the precursor, 2-hydroxy-4-methoxybenzoic acid, requires the introduction of hydroxyl and methoxy groups onto an aromatic scaffold.

Hydroxylation: Aromatic hydroxylation can be achieved through several methods. A classical approach is through the alkali fusion of sulfonates. More modern techniques involve the use of strong oxidizing agents like peracids or hydrogen peroxide, often in the presence of a catalyst. fiveable.megoogle.com For instance, phenols can be hydroxylated using hydrogen peroxide in a reaction medium containing trifluoromethanesulfonic acid, which tends to favor the para-hydroxylated product. google.com Enzymatic hydroxylation also presents a highly selective method for introducing hydroxyl groups onto aromatic compounds. researchgate.netnih.gov

Methoxylation: The methoxy group is typically introduced via Williamson ether synthesis, where a phenoxide ion is reacted with a methylating agent like methyl iodide or dimethyl sulfate. For example, to synthesize a methoxyphenol, a dihydroxybenzene derivative could be selectively monomethylated.

Several strategies exist for introducing a carboxylic acid group onto an aromatic ring to form the benzoic acid precursor.

Kolbe-Schmitt Reaction: This is a high-yield industrial method for synthesizing hydroxybenzoic acids. It involves the carboxylation of a phenoxide ion (formed by treating a phenol with a strong base) with carbon dioxide under high pressure and temperature. wikipedia.orgaakash.ac.in The choice of alkali metal cation can influence the regioselectivity, with sodium favoring ortho-carboxylation and potassium favoring the para product. jk-sci.comstackexchange.com This method is directly applicable to the synthesis of salicylic (B10762653) acid derivatives. nih.govbohrium.comfuture4200.comresearchgate.net

Oxidation of a Methyl Group: If the precursor is a substituted toluene (B28343) (a methylbenzene), the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. wikipedia.orgmasterorganicchemistry.com

From a Grignard Reagent: An aryl halide, such as a brominated precursor, can be converted into a Grignard reagent using magnesium metal. This organometallic intermediate then reacts with carbon dioxide (in the form of dry ice) in a carboxylation reaction, which upon acidic workup yields the corresponding benzoic acid. wikipedia.org

Reaction Mechanisms and Kinetics of Key Synthetic Steps

The synthesis of this compound is dominated by the mechanism of electrophilic aromatic substitution (EAS).

The bromination of 2-hydroxy-4-methoxybenzoic acid proceeds as follows:

Generation of the Electrophile: In the presence of a Lewis acid catalyst like FeBr₃ (if used), bromine (Br₂) is polarized, creating a highly electrophilic bromine species (Br⁺). In a solvent like acetic acid, Br₂ itself can be sufficiently electrophilic to react with the highly activated ring.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the aromatic ring attacks the electrophilic bromine atom. This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial. For attack at the C-5 position, the positive charge can be delocalized onto the adjacent carbons and, importantly, onto the oxygen atoms of the hydroxyl and methoxy groups, which provides significant resonance stabilization.

Deprotonation and Restoration of Aromaticity: A weak base (such as the solvent or Br⁻) removes a proton (H⁺) from the carbon atom that formed the new bond with the bromine. This final step restores the stable aromatic system and yields the final product, this compound.

The kinetics of the reaction are influenced by the substituents on the ring. The electron-donating hydroxyl and methoxy groups increase the electron density of the ring, making it more nucleophilic and thus increasing the rate of reaction compared to unsubstituted benzene. morressier.com Studies on similar compounds have shown that hydroxybenzoic acids react faster with bromine than methoxybenzoic acids. morressier.com

Intrinsic Chemical Reactivity Profile of this compound

The chemical reactivity of this compound is a composite of the reactivities of its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the substituted aromatic ring.

Carboxylic Acid Group: This group undergoes reactions typical of carboxylic acids. wikipedia.org

Esterification: It can be converted to an ester by reacting with an alcohol under acidic catalysis. cutm.ac.ingoogle.com

Amide Formation: It can be converted to an amide, typically by first forming a more reactive acyl chloride (using thionyl chloride, SOCl₂) and then reacting it with an amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Phenolic Hydroxyl Group: The -OH group exhibits typical phenolic reactivity.

Acidity: It is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.

Etherification: The resulting phenoxide is a strong nucleophile and can react with alkyl halides (e.g., methyl iodide) to form an ether (Williamson ether synthesis).

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of its four substituents. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing. msu.eduyoutube.com Conversely, the carboxyl (-COOH) and bromo (-Br) groups are deactivating groups, with the carboxyl group being meta-directing and the bromo group being ortho, para-directing. msu.eduyoutube.com

The positions on the aromatic ring are numbered starting from the carboxyl group as position 1. Therefore, the hydroxyl group is at position 2, the methoxy group at position 4, and the bromo group at position 5. The positions available for substitution are 3 and 6. The powerful activating and directing effects of the hydroxyl and methoxy groups dominate the reactivity of the ring. The hydroxyl group at C2 strongly activates the ortho position (C3) and the para position (C6). The methoxy group at C4 further activates its ortho positions (C3 and C5).

Given this substitution pattern, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl and methoxy groups and not sterically hindered. Position 3 is activated by both the ortho hydroxyl and ortho methoxy groups, making it a highly probable site for electrophilic substitution. Position 6 is activated by the para hydroxyl group. Therefore, further substitution, such as nitration or halogenation, would be expected to yield products substituted at these positions. For instance, studies on related salicylic acid analogs show that electron-donating groups enhance the rate of electrophilic aromatic substitution. nih.gov

Nucleophilic aromatic substitution reactions are less common for this molecule as the ring is electron-rich due to the presence of the hydroxyl and methoxy groups. Such reactions typically require strong electron-withdrawing groups to be present on the ring and are not favored in this case. youtube.com

Transformations Involving the Carboxyl Group

The carboxyl group of this compound undergoes typical reactions characteristic of carboxylic acids. These transformations are crucial for the synthesis of various derivatives. wikipedia.org

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net This reaction is fundamental for producing ester derivatives which may have different physical and biological properties. For example, the esterification of various hydroxybenzoic acids can be achieved by reacting them with halogenated derivatives in the presence of a non-quaternizable tertiary amine. google.com

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines. This typically requires the activation of the carboxyl group, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. wikipedia.orggoogle.com Amides of substituted benzoic acids are an important class of compounds. rsc.org For instance, 5-bromo-2-hydroxybenzamide can be synthesized and further derivatized. researchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. wikipedia.org The resulting product would be (5-bromo-2-hydroxy-4-methoxyphenyl)methanol.

Decarboxylation: Removal of the carboxyl group as carbon dioxide can be achieved under certain conditions, although it is often difficult for aromatic carboxylic acids. Oxidative decarboxylation of benzoic acid to produce phenol is an industrial process, but it requires high temperatures. wikipedia.org

Reactivity of Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups on the aromatic ring also exhibit characteristic reactivities.

Reactions of the Hydroxyl Group:

Alkylation and Acylation: The phenolic hydroxyl group is acidic and can be deprotonated by a base. The resulting phenoxide ion is a potent nucleophile and can react with alkyl halides or acyl halides to form ethers and esters, respectively. This allows for the modification of the hydroxyl group to tune the molecule's properties.

Oxidation: Phenolic hydroxyl groups can be sensitive to oxidation, although the presence of other substituents on the ring can influence this reactivity.

Reactions of the Methoxy Group:

Ether Cleavage (Demethylation): The methoxy group is generally stable, but the methyl-aryl ether linkage can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr3). researchgate.net This reaction would convert the methoxy group into a hydroxyl group, yielding 5-bromo-2,4-dihydroxybenzoic acid. The selectivity of demethylation can be an issue if multiple methoxy groups are present. researchgate.net For instance, in a related compound, 5-bromo-2,4-dimethoxybenzaldehyde, reagents like trimethylsilyl (B98337) iodide (TMS-I) or aluminum chloride with ethyl mercaptan have been suggested for selective demethylation. researchgate.net

Comparative Reactivity Analysis with Related Benzoic Acid Analogs

| Compound | Key Substituents | Expected Effect on Reactivity |

| Benzoic Acid | -COOH | Baseline for aromatic carboxylic acids. The carboxyl group is deactivating. wikipedia.org |

| Salicylic Acid (2-Hydroxybenzoic Acid) | -OH, -COOH | The hydroxyl group is strongly activating, making the ring more susceptible to electrophilic attack than benzoic acid. researchgate.net |

| 4-Methoxybenzoic Acid (Anisic Acid) | -OCH3, -COOH | The methoxy group is also strongly activating, increasing the nucleophilicity of the aromatic ring. msu.edu |

| 5-Bromosalicylic Acid | -Br, -OH, -COOH | The bromo group is deactivating but ortho, para-directing. The activating hydroxyl group still dominates, but the overall reactivity towards electrophiles is expected to be slightly lower than that of salicylic acid due to the inductive electron withdrawal by bromine. nih.gov |

| 2-Hydroxy-4-methoxybenzoic Acid | -OH, -OCH3, -COOH | The combined activating effect of both the hydroxyl and methoxy groups makes this ring highly reactive towards electrophilic substitution. phcog.com |

| This compound | -Br, -OH, -OCH3, -COOH | The presence of the deactivating bromo group slightly tempers the high reactivity conferred by the hydroxyl and methoxy groups. However, the ring remains highly activated and nucleophilic compared to benzoic acid or 5-bromosalicylic acid. The directing effects of the -OH and -OCH3 groups will be paramount in determining the position of further substitution. |

The acidity of the carboxylic acid is also influenced by these substituents. Electron-withdrawing groups like bromine generally increase the acidity (lower pKa) of the carboxylic acid, while electron-donating groups like hydroxyl and methoxy decrease the acidity (higher pKa). Therefore, the acidity of this compound is a result of the balance of these opposing electronic effects.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. Although specific experimental spectra for 5-Bromo-2-hydroxy-4-methoxybenzoic acid are not publicly available, its structure allows for the prediction of characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to two aromatic protons, a methoxy (B1213986) group, a phenolic hydroxyl group, and a carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—with groups at positions 1 (COOH), 2 (OH), 4 (OCH₃), and 5 (Br)—dictates the chemical environment of the remaining protons at C3 and C6.

The proton at the C6 position is anticipated to appear as a singlet, influenced by the deshielding effects of the adjacent carboxylic acid and hydroxyl groups. The proton at the C3 position, flanked by the methoxy and bromo substituents, would also appear as a singlet. The methoxy group protons will present as a distinct singlet, typically in the range of 3.8-4.0 ppm. The protons of the hydroxyl and carboxylic acid groups are expected to be broad singlets with variable chemical shifts, depending on the solvent and concentration, though the carboxylic acid proton signal would typically appear far downfield (>10 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~6.8 - 7.2 | Singlet (s) |

| H-6 | ~7.5 - 7.9 | Singlet (s) |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) |

| Ar-OH | Variable (broad) | Singlet (s, br) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine (C5) would be shifted to a lower field than an unsubstituted carbon, while the carbons attached to the oxygen-containing groups (C2, C4) would appear significantly downfield. The carboxyl carbon (C1) is expected at the lowest field, typically in the 165-175 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 165 - 175 |

| C2 (-OH) | 155 - 160 |

| C3 | 100 - 105 |

| C4 (-OCH₃) | 160 - 165 |

| C5 (-Br) | 105 - 110 |

| C6 | 115 - 120 |

| C7 (Aromatic C attached to COOH) | 110 - 115 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

For this compound (molecular formula: C₈H₇BrO₄, molecular weight: 247.04 g/mol ), ESI-MS analysis would readily confirm its molecular weight. synquestlabs.comchemscene.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 244.9 and 246.9, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 1:1). In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 246.9 and 248.9) or the sodium adduct [M+Na]⁺ (m/z 268.9 and 270.9) would be expected. uni.lu

Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show characteristic fragmentation patterns, such as the loss of a carboxyl group (CO₂, 44 Da) to yield a fragment ion at m/z 200.9/202.9, or the subsequent loss of a methyl radical (CH₃, 15 Da) from the methoxy group.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|

| [M-H]⁻ | 244.9 / 246.9 |

| [M+H]⁺ | 246.9 / 248.9 |

| [M+Na]⁺ | 268.9 / 270.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorptions from its hydroxyl, carbonyl, ether, and aromatic functionalities.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The phenolic O-H stretch would likely appear as a broad peak around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid will give a strong, sharp absorption band around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether and the carboxylic acid would result in absorptions in the 1200-1300 cm⁻¹ range. The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Phenol (B47542) | O-H stretch | 3300 - 3500 | Broad, Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether/Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C-H bend (out-of-plane) | 800 - 900 | Medium to Strong |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield a published crystal structure for this compound.

Advanced Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. While a specific experimental Raman spectrum is not documented, a theoretical analysis based on related compounds like 5-bromosalicylic acid provides significant insight. researchgate.net

The Raman spectrum is expected to be characterized by several key vibrational modes:

O-H Vibrations : The stretching vibration of the phenolic O-H group, involved in the strong intramolecular hydrogen bond, would likely appear as a broad band. The carboxylic acid O-H stretch, involved in intermolecular dimerization, would also be a broad feature in the high-frequency region.

C=O Stretching : The carbonyl (C=O) stretching mode of the carboxylic acid is a strong and characteristic Raman band, typically observed in the 1650-1700 cm⁻¹ region. Its exact position would be sensitive to the hydrogen bonding environment.

Aromatic C-C Stretching : Vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ range and provide a fingerprint of the aromatic system.

C-Br Stretching : The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range, and is a clear indicator of the bromine substituent.

Methoxy Group Vibrations : Characteristic modes for the -OCH₃ group, such as C-H stretching and bending, as well as C-O stretching, would also be present.

Table 2: Predicted Prominent Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Predicted Intensity | Notes |

| O-H Stretch (Carboxyl Dimer) | 2800-3200 | Broad, Medium | Indicative of strong intermolecular H-bonding |

| Aromatic C-H Stretch | 3000-3100 | Medium-Strong | Characteristic of the benzene ring |

| C=O Stretch (Carboxyl Dimer) | 1650-1680 | Strong | Lower frequency due to H-bonding in the dimer |

| Aromatic C=C Stretch | 1550-1620 | Strong | Multiple bands expected |

| C-O-C Stretch (Methoxy) | 1200-1300 | Medium | Characteristic of the ether linkage |

| C-Br Stretch | 500-700 | Medium | Indicates the presence of the bromo-substituent |

This detailed structural and spectroscopic profile, built upon robust data from analogous compounds, provides a comprehensive understanding of the chemical nature of this compound.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Hydroxy 4 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations could be employed to study the behavior of 5-Bromo-2-hydroxy-4-methoxybenzoic acid over time, particularly its interactions with solvent molecules or biological macromolecules. An MD simulation would model the atomic movements, providing information on conformational flexibility, stability, and the formation of intermolecular bonds, such as hydrogen bonds with water.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting experimental spectra. For the target molecule, theoretical vibrational frequencies (Infrared and Raman) would be calculated, typically using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental data to provide a definitive assignment of the vibrational modes of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with specific absorption wavelengths.

Computational Approaches to Reaction Mechanism Elucidation

Should this compound be involved in chemical reactions, computational chemistry could be used to elucidate the reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most probable reaction pathways. This provides a molecular-level understanding of the reaction kinetics and thermodynamics that is often inaccessible through experimental means alone.

The application of these computational methodologies to This compound remains a topic for future investigation. Such studies would provide valuable data on its structural, electronic, and reactive properties.

Applications of 5 Bromo 2 Hydroxy 4 Methoxybenzoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Building Block in Multistep Organic Synthesis

The utility of 5-bromo-2-hydroxy-4-methoxybenzoic acid and its isomers lies in their function as key intermediates and building blocks in multistep synthetic pathways. The presence of multiple, distinct functional groups allows for sequential chemical modifications. For instance, the carboxylic acid can be converted into esters or amides, the hydroxyl group can be alkylated to form ethers, and the bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A closely related isomer, 2-bromo-5-methoxybenzoic acid, serves as a key intermediate in the synthesis of Urolithin A, a significant intestinal metabolite known for its potential to reverse muscle senescence by improving mitochondrial function. This highlights how brominated methoxybenzoic acid scaffolds are crucial starting points for producing high-value, biologically active compounds. The strategic placement of the bromo and methoxy (B1213986) groups on the aromatic ring is essential for guiding the subsequent steps of the synthesis.

Precursor for the Construction of Complex Organic Molecules

The substituted benzoic acid framework is a valuable precursor for creating a wide array of intricate molecular architectures, including those with significant biological relevance.

The functional groups on this compound and its derivatives can be manipulated to construct various heterocyclic systems. For example, derivatives of the isomeric 2-bromo-5-methoxybenzoic acid have been used to synthesize novel benzohydrazides which can then be cyclized to form substituted thiazoles. These reactions demonstrate the utility of the brominated benzoic acid core as a foundational scaffold for building five-membered heterocyclic rings containing nitrogen and sulfur, which are common motifs in medicinal chemistry.

The structural motif of brominated hydroxy-methoxy-substituted benzene (B151609) rings is found in intermediates used in the total synthesis of complex natural products. A prominent example is the synthesis of (-)-galantamine, a drug used to treat mild to moderate Alzheimer's disease. wikipedia.org Several total syntheses of galantamine begin with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), a close structural relative of the title compound. wikipedia.orgnih.gov

In one synthetic route, isovanillin undergoes electrophilic bromination to produce 2-bromo-isovanillin (2-bromo-3-hydroxy-4-methoxybenzaldehyde). wikipedia.org This brominated intermediate is a critical component that is carried through subsequent steps, including Mitsunobu or other coupling reactions, to assemble the complex tetracyclic core of galantamine. wikipedia.orgnih.govanu.edu.au The bromine atom's position on the ring is crucial for guiding the key bond-forming reactions, such as intramolecular Heck reactions, that stitch together the final ring system. anu.edu.audntb.gov.ua This demonstrates the strategic importance of such brominated phenolic compounds as precursors in the synthesis of medicinally important natural products.

The scaffold of this compound is a valuable starting point for generating new molecules with potential therapeutic applications. A wide range of biological activities has been reported for derivatives of substituted p-hydroxybenzoic acids, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net

Specific research into brominated phenolic compounds has yielded promising results. A series of methylated and acetylated derivatives synthesized from brominated vanillin (B372448) and isovanillin have been evaluated for their antioxidant and anticancer activities. mdpi.com Furthermore, novel sulphonamides containing a brominated dimethoxyphenyl moiety have shown potent sub-micromolar cytotoxicity against several human tumor cell lines, including breast (MCF7), cervical (HeLa), and colon (HT-29) cancer cells. nih.gov The most active of these compounds were found to disrupt microtubule formation, arrest the cell cycle, and induce apoptosis, identifying tubulin as a likely molecular target. nih.gov

Table 1: Biological Activity of Related Brominated Phenolic Derivatives

| Parent Compound/Scaffold | Derivative Class | Biological Activity Investigated | Findings |

| Brominated Vanillin/Isovanillin | Methylated and Acetylated Derivatives | Antioxidant, Anticancer | Compounds demonstrated notable antioxidant and anticancer properties. mdpi.com |

| 2-Bromo-4,5-dimethoxyaniline | N-benzenesulphonamides | Cytotoxicity (Anticancer) | Potent activity against MCF7, HeLa, and HT-29 cancer cell lines; acts as a tubulin inhibitor. nih.gov |

| 5-Aminosalicylic acid | 5-Acetamido-2-hydroxy benzoic acid | Analgesic | Compound showed significant analgesic effects in in-vivo studies. mdpi.com |

Development of Diverse Derivatization Strategies

The chemical reactivity of this compound's functional groups allows for a multitude of derivatization strategies to create libraries of new compounds.

Key derivatization reactions include:

Reactions at the Carboxylic Acid: Standard transformations such as esterification and amidation are readily achievable. For instance, the related compound 5-bromo-2-hydroxybenzamide can be reacted with halogenated acid esters to form new esters, which can subsequently be converted to hydrazides by reacting with hydrazine. researchgate.net

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers.

Reactions at the Bromine Atom: The bromine atom is a versatile handle for modern cross-coupling reactions. The Ullmann condensation and its modern variants are copper-catalyzed reactions that couple aryl halides with alcohols, amines, or thiols to form aryl ethers, aryl amines, and aryl thioethers, respectively. organic-chemistry.orgwikipedia.org For example, the reaction of 2,5-dibromobenzoic acid with aniline (B41778) in a Goldberg reaction (a type of Ullmann condensation) produces 5-bromo-2-(phenylamino)benzoic acid. researchgate.net This demonstrates how the bromo-substituent can be used to introduce new nitrogen-based functionalities onto the aromatic ring.

Table 2: Derivatization Strategies for Brominated Hydroxybenzoic Acids

| Functional Group | Reaction Type | Reagents | Product Class |

| Carboxylic Acid | Amidation / Hydrazide formation | Amines, Hydrazine | Amides, Hydrazides researchgate.net |

| Bromo | Ullmann Condensation (Goldberg Reaction) | Aniline, Cu catalyst | N-Aryl Anthranilic Acids researchgate.net |

| Bromo | Ullmann Condensation (Ether Synthesis) | Phenols, Cu catalyst | Biaryl Ethers mdpi.com |

Ligand Design in Coordination Chemistry and Metal Complex Formation

Substituted salicylic (B10762653) acids, including this compound, are effective ligands for forming coordination complexes with a variety of metal ions. The carboxylate and adjacent hydroxyl groups can act as a bidentate chelate, binding to a metal center to form a stable six-membered ring.

The closely related 5-bromo-2-hydroxybenzaldehyde is used to synthesize Schiff base ligands. These ligands, which contain an azomethine (C=N) group, can coordinate with metal ions like copper (Cu) to form complexes. nih.gov Such metal complexes are of interest due to their potential biological activities, including applications in dye and food industries, catalysis, and as antifungal or anti-inflammatory agents. nih.gov Organotin(IV) complexes derived from a thiosemicarbazone of 5-bromo-2-hydroxybenzaldehyde have shown anticancer properties against human colon cancer cell lines. nih.gov The presence of the bromine atom can modulate the electronic properties of the ligand and the resulting complex, potentially enhancing its stability or biological efficacy.

Advanced Material Science Applications and Functional Materials

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-Bromo-2-hydroxy-4-methoxybenzoic acid is a promising candidate as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The molecule possesses a carboxylate group (-COOH) and a hydroxyl group (-OH), both of which can act as coordination sites for metal ions. This bifunctional nature allows for the formation of extended, multidimensional structures. The presence of the bromo and methoxy (B1213986) groups can further influence the resulting framework's properties, such as pore size, stability, and functionality.

The synthesis of transition metal complexes with structurally similar ligands, such as 5-bromo salicylaldehyde-2-furoic acid hydrazide, has demonstrated the capability of such brominated phenolic compounds to form stable octahedral complexes with various metal ions. orientjchem.org It is anticipated that this compound would behave as a dibasic tridentate ligand, coordinating with metal centers to create robust frameworks. orientjchem.org The specific synthesis conditions, including the choice of metal salt and solvent, would play a crucial role in determining the final topology and properties of the MOF or coordination polymer.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electrons and an asymmetric charge distribution.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical measure of an NLO material's performance. While direct measurements of the SHG efficiency for this compound are not extensively reported, studies on related substituted benzoic acids and phenolic compounds provide a basis for predicting its potential. nih.govrsc.orgrsc.org The presence of both electron-donating (-OH, -OCH3) and electron-withdrawing (-Br, -COOH) groups on the aromatic ring can create a significant molecular dipole moment, which is a prerequisite for second-order NLO activity.

Table 1: Comparison of SHG Efficiency in Related NLO Materials

| Compound | SHG Efficiency (relative to KDP) | Reference |

| p-Nitrophenol | ~15 | rsc.org |

| Urea | 1 | rsc.org |

| 16,20-dinitro-(3,4,8,9)-dibenzo-2,7-dioxa-5,10-diaza[4.4.4]propellane | ~40 | rsc.org |

Note: Data for this compound is not available. This table provides context from related compounds.

Structure-Property Relationships for NLO Applications

The relationship between the molecular structure of a compound and its NLO properties is a central theme in the design of new NLO materials. For aromatic compounds like this compound, several factors are known to influence NLO activity:

Intramolecular Charge Transfer: The combination of electron-donating groups (hydroxyl and methoxy) and electron-withdrawing groups (bromo and carboxyl) facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser. This ICT is a key contributor to the second-order hyperpolarizability (β), a molecular property that dictates the SHG efficiency.

Molecular Symmetry: For a material to exhibit a non-zero second-order NLO response, it must crystallize in a non-centrosymmetric space group. The molecular shape and intermolecular interactions of this compound will determine its crystal packing and, consequently, its bulk NLO properties.

π-Conjugation: The benzene (B151609) ring provides a conjugated π-electron system that enhances the mobility of electrons and increases the molecular polarizability, which is beneficial for NLO activity.

Chemo-sensing and Sensor Development

Functionalized benzoic acid derivatives have been explored for their potential in the development of chemosensors. mdpi.comnih.govresearchgate.netmdpi.com The principle behind their use in this application lies in the modification of their photophysical or electrochemical properties upon interaction with a specific analyte. This compound possesses several functional groups that could be leveraged for sensor development.

For instance, the hydroxyl and carboxyl groups can act as binding sites for metal ions or other target molecules. The electronic properties of the aromatic ring, and thus its fluorescence or absorbance characteristics, are sensitive to changes in the local environment. By attaching a suitable signaling unit, it is conceivable that a sensor could be designed where the binding of an analyte to the benzoic acid moiety would trigger a measurable optical or electronic response. The bromo and methoxy substituents can also be used to fine-tune the selectivity and sensitivity of such a sensor.

Electrochemical Behavior and Redox Activity Studies

Cyclic voltammetry is a common technique used to study such redox processes. A typical cyclic voltammogram of a phenolic compound shows an oxidation peak corresponding to the removal of an electron from the hydroxyl group. The reversibility of this process depends on the stability of the resulting radical. Further electrochemical reactions, such as the oxidation or reduction of the carboxyl group or the cleavage of the carbon-bromine bond, may also be possible at different potentials. researchgate.net

Advanced Analytical Methodologies for Research and Development

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, TLC can be used to track the consumption of starting materials and the formation of the desired product. ambeed.com While specific TLC parameters for this exact compound are not detailed in the provided literature, a method for a structurally similar compound, 2-Bromo-5-hydroxy-4-methoxybenzenemethanol, has been reported. mdpi.comresearchgate.net This provides a valuable starting point for developing a suitable TLC system. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of non-polar and polar solvents) is critical for achieving separation. Visualization can often be accomplished under UV light. openaccesspub.org

Table 3: Example of a TLC System for a Related Compound

| Parameter | Condition |

|---|---|

| Analyte | 2-Bromo-5-hydroxy-4-methoxybenzenemethanol mdpi.comresearchgate.net |

| Mobile Phase | Petroleum ether : Ethyl acetate (B1210297) (EtOAc) = 90 : 10 mdpi.comresearchgate.net |

| Result (Rf value) | 0.5 mdpi.comresearchgate.net |

| Application | Monitoring reaction progress. ambeed.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 2-Bromo-5-hydroxy-4-methoxybenzenemethanol |

| Petroleum ether |

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes and Green Chemistry Principles

The future synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid and its analogs is poised for a paradigm shift towards more sustainable and efficient methodologies. The principles of green chemistry are becoming central to chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. preprints.org

Future research will likely focus on moving away from traditional bromination and other substitution reactions that may use harsh reagents or produce significant waste. Unconventional synthetic strategies may include:

Catalytic Systems: Employing novel catalysts, such as selenium-containing compounds in the presence of hydrogen peroxide, can offer eco-friendly protocols for the synthesis of carboxylic acids from corresponding aldehydes under mild conditions. mdpi.com This approach could be adapted for the final oxidation step in a synthetic pathway to the target molecule.

Renewable Feedstocks: A significant long-term goal is the synthesis of aromatic compounds from renewable resources. Lignin, a complex polymer abundant in plant biomass, can be broken down into valuable benzoic acid derivatives like vanillic acid and syringic acid. researchgate.net Future research could devise pathways to convert these lignin-derived platform chemicals into more complexly substituted molecules like this compound, providing a sustainable alternative to petroleum-based starting materials. researchgate.net

Aqueous Synthesis: Methodologies like the Schotten-Baumann reaction in an aqueous environment represent a move towards greener synthesis by eliminating hazardous organic solvents. nih.gov Exploring water-based synthesis and purification techniques like recrystallization will be a key research direction. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. nih.gov |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. preprints.org |

| Use of Renewable Feedstocks | Investigating synthetic pathways starting from lignin-derived platform molecules. researchgate.net |

| Catalysis | Utilizing recyclable and highly efficient catalysts to replace stoichiometric reagents. mdpi.com |

Rational Design of Next-Generation Derivatives with Tailored Biological Activities

The scaffold of this compound presents a versatile platform for rational drug design. By systematically modifying its functional groups, next-generation derivatives can be developed with enhanced potency, selectivity, and optimized pharmacokinetic properties. Structure-based drug design, guided by X-ray crystallography and molecular modeling, will be instrumental in this endeavor. samipubco.comtcichemicals.com

Key strategies will include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to understanding how each part of the molecule contributes to its biological activity. annexechem.comnih.gov For instance, modifying the position or nature of the halogen, altering the methoxy (B1213986) group, or replacing the carboxylic acid with bioisosteres (e.g., tetrazoles) could dramatically influence target binding and cellular activity. jmolekul.com

Target-Specific Design: Based on the crystal structures of enzyme-inhibitor complexes, derivatives can be designed to form specific, high-affinity interactions with the target's active site. samipubco.comannexechem.com For example, if targeting an enzyme with a key arginine residue in its active site, the carboxylic acid group could be positioned to form a strong hydrogen bond, enhancing inhibitory potency. annexechem.com

Bioisosterism: The bromine atom could be replaced with other halogens (chlorine, fluorine) or groups like trifluoromethyl to modulate lipophilicity and electronic properties. Similarly, the hydroxyl and methoxy groups can be altered or repositioned to explore new interactions within a biological target.

Integration with Systems Chemical Biology and Omics Technologies

To fully comprehend the therapeutic potential and mechanism of action of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. ontosight.ai Systems chemical biology integrates chemical biology with 'omics' technologies (genomics, proteomics, metabolomics) to understand how a small molecule perturbs complex biological networks. drugbank.comresearchgate.net

This integrated approach will enable researchers to:

Identify Off-Targets: Proteome-wide screening can reveal unintended binding partners ("off-targets") of the compound, which can be crucial for understanding potential side effects or for drug repositioning opportunities. researchgate.net

Elucidate Mechanisms of Action: By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or organisms treated with the compound, researchers can construct a comprehensive picture of the affected cellular pathways. ontosight.airesearchgate.net

Discover Biomarkers: Omics data can help identify biomarkers that predict a patient's response to a drug derived from the compound, paving the way for personalized medicine.

| Omics Technology | Information Gained | Application to this compound |

| Genomics | Study of the complete set of DNA, including gene mutations and variations. | Identifying genetic factors that may influence sensitivity or resistance to the compound. |

| Transcriptomics | Analysis of the complete set of RNA transcripts to quantify gene expression. | Determining which genes are up- or down-regulated upon treatment, revealing affected pathways. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifying direct binding partners and downstream changes in protein expression and modification. |

| Metabolomics | Study of the complete set of small-molecule metabolites. | Understanding how the compound alters cellular metabolism and biochemical pathways. |

Potential Applications in Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as solubility and bioavailability. Advanced drug delivery systems and nanotechnology offer powerful tools to overcome these limitations. Future research on this compound could explore its incorporation into various nano-formulations.

Potential applications include:

Nanoparticle Functionalization: Hydroxybenzoic acids have been shown to act as both reducing and capping agents in the synthesis of metallic nanoparticles, such as those made of silver and gold. researchgate.netjmolekul.comnih.gov This dual functionality allows for the creation of stable, functionalized nanoparticles where the benzoic acid derivative is displayed on the surface, potentially for targeted delivery or enhanced biological activity. preprints.orgnih.gov

Encapsulation in Nanocarriers: The compound could be loaded into nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles. ugm.ac.id Encapsulation can protect the drug from degradation, improve its solubility, and provide controlled, sustained release. researchgate.netugm.ac.id For example, a derivative of salicylic (B10762653) acid (a hydroxybenzoic acid) loaded into SLNs showed improved anti-tumor potency compared to the free drug. ugm.ac.id

Hydrogel-Based Delivery: For topical or localized applications, the compound could be incorporated into hydrogels. These polymer networks can be designed for controlled, stimulus-responsive release, for instance, triggered by an electric field. nih.gov

Discovery of Novel Molecular Targets and Therapeutic Modalities

The true therapeutic value of this compound may lie in applications yet to be discovered. The broad biological activities observed for various substituted benzoic acids—including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties—suggest that this scaffold is capable of interacting with a wide range of biological targets. nih.govnih.gov

Future research should focus on:

High-Throughput Screening: Screening the compound against large libraries of enzymes, receptors, and ion channels could uncover entirely new molecular targets and, consequently, new therapeutic indications.

Phenotypic Screening: This approach involves testing the compound's effect on cell models of various diseases (e.g., cancer cell lines, neuronal cultures, infected cells) without a preconceived target. A positive "hit" can then be followed by target deconvolution studies to identify the mechanism of action.

Exploring New Modalities: Beyond simple enzyme inhibition, derivatives could be designed as protein-protein interaction inhibitors or modulators of epigenetic targets. For instance, substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a key strategy in cancer therapy. annexechem.com Another study identified substituted 3-benzoic acid derivatives as potential inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR), highlighting its potential in infectious diseases. jmolekul.com

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. chemimpex.commdpi.com These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the research and development process. acs.org

For this compound and its derivatives, AI and ML can be applied to:

Predict Biological Activity: ML models, such as random forests and deep neural networks, can be trained on existing chemical databases to predict the biological activity of novel, unsynthesized derivatives. This allows researchers to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low predicted toxicity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and costly part of drug development. AI models can provide early-stage predictions of these properties, helping to eliminate compounds likely to fail later in the development pipeline.

| AI / ML Application | Description | Impact on Research |

| Virtual Screening | Using ML models to rapidly screen large virtual libraries of derivatives for potential activity against a specific target. acs.org | Dramatically accelerates the hit-identification phase. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate chemical structure with biological activity. | Guides the rational design of more potent and selective compounds. |

| Property Prediction | Predicting physicochemical properties (e.g., solubility, LogP) and pharmacokinetic profiles (ADMET). | Reduces late-stage attrition by identifying problematic compounds early. |

| Generative Models | Designing novel molecules with desired characteristics from the ground up. | Expands the accessible chemical space for new drug candidates. |

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-hydroxy-4-methoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves bromination of a precursor such as 2-hydroxy-4-methoxybenzoic acid under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane at 0–25°C can introduce the bromine atom regioselectively. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) can confirm substitution patterns (e.g., aromatic protons, methoxy group at δ ~3.8 ppm, hydroxyl proton at δ ~10–12 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI or EI mode validates molecular weight (e.g., calculated for C₈H₇BrO₄: 262.95 g/mol).

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and hydrogen-bonding networks, as demonstrated for structurally similar brominated benzoic acids .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during structural elucidation of derivatives?

- Methodological Answer : Discrepancies often arise from impurities, tautomerism, or solvent effects. Cross-validate data using:

- 2D NMR (COSY, HSQC) : To confirm connectivity and distinguish overlapping signals.

- Isotopic Labeling : For ambiguous fragments, synthesize deuterated analogs to track proton environments.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). For mass spectra, fragmentation patterns should align with in silico predictions .

Q. What strategies optimize bromination selectivity in the synthesis of halogenated benzoic acid derivatives?

- Methodological Answer :

- Directing Groups : Use methoxy or hydroxyl groups to guide bromine placement. For example, the hydroxyl group at position 2 in this compound directs electrophilic substitution to position 5.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination).

- Catalysts : Lewis acids like FeBr₃ enhance regioselectivity. Monitor reaction progress via TLC (silica, UV detection) .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 2, 4, or 5) and test against targets like enzymes (e.g., cyclooxygenase) or receptors.

- In Vitro Assays : Use fluorescence polarization for binding affinity studies or microplate readers for cytotoxicity (e.g., MTT assay in cancer cell lines).

- Molecular Docking : Predict interactions using software like AutoDock Vina, referencing crystallographic data from similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.